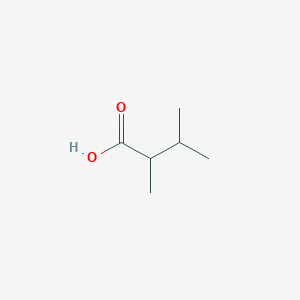
Acide 4-hydroxyphthalique
Vue d'ensemble
Description
4-Hydroxyphthalic acid (4-HPA) is a monobasic carboxylic acid and an organic compound of the phthalic acid family. It is an important intermediate in the synthesis of many organic compounds and is used in a variety of industrial applications. 4-HPA is also used in the production of polymers, plasticizers, and surfactants. 4-HPA can be found in nature, and is produced in the human body as a metabolite of the phthalates.
Applications De Recherche Scientifique
Précurseur en synthèse chimique
L'acide 4-hydroxyphthalique est utilisé comme précurseur pour préparer l'acide 3,5-dichloro-4-hydroxyphthalique . Ce processus implique l'utilisation d'acide acétique aqueux et de chlore .
Fabrication du N-(4-carboxyphényl)-4-acétoxyphthalimide
Une autre application de l'this compound est la fabrication du N-(4-carboxyphényl)-4-acétoxyphthalimide . Ce composé a diverses applications dans le domaine de la chimie organique .
Molécules de liaison organique pour les structures métallo-organiques (MOFs)
L'this compound est également utilisé comme molécule de liaison organique dans la synthèse des structures métallo-organiques (MOFs) . Les MOFs sont une classe de composés constitués d'ions métalliques ou de clusters coordonnés à des ligands organiques pour former des structures unidimensionnelles, bidimensionnelles ou tridimensionnelles .
Recherche et développement
En raison de ses propriétés chimiques uniques, l'this compound est souvent utilisé dans les laboratoires de recherche et développement. Il est utilisé dans diverses réactions chimiques et comme standard en chimie analytique .
Applications industrielles
Dans le secteur industriel, l'this compound est utilisé dans la production de certains types de polymères. Ses groupes d'acide carboxylique lui permettent d'agir comme un monomère dans la formation de polymères de haut poids moléculaire .
Applications pharmaceutiques
Dans l'industrie pharmaceutique, l'this compound peut être utilisé dans la synthèse de certains médicaments. Ses groupes hydroxyle et carboxyle en font un composé polyvalent dans la conception et la synthèse de médicaments .
Mécanisme D'action
Target of Action
4-Hydroxyphthalic acid is primarily used in biochemical research . It’s important to note that the identification of a compound’s primary targets is a complex process that often requires extensive experimental research.
Mode of Action
It is known to be used as a precursor in the synthesis of other compounds . For instance, it is used to prepare 3,5-dichloro-4-hydroxyphthalic acid using aqueous acetic acid and chlorine . It is also used as a starting material in the manufacture of N-(4-carboxyphenyl)-4-acetoxyphthalimide .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of other compounds, which may have their own effects on various biochemical pathways .
Pharmacokinetics
It is slightly miscible with water , which could potentially affect its bioavailability and distribution in the body.
Result of Action
As a precursor in the synthesis of other compounds, its primary effect may be the production of these compounds, which could have their own molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Orientations Futures
Research has shown that 4-Hydroxyphthalic acid can be used to prepare nonmigrating highly plasticized PVC . This approach increases the interaction between phthalate and PVC to suppress its migration, not simply to enlarge its molecular size (or molecular weight) . This methodology is highly versatile for producing the desired non-leaching PVC with a permanent plasticizer effect .
Analyse Biochimique
Biochemical Properties
4-Hydroxyphthalic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as 3,5-dichloro-4-hydroxyphthalic acid synthase, which utilizes 4-Hydroxyphthalic acid as a precursor . Additionally, it is involved in the synthesis of N-(4-carboxyphenyl)-4-acetoxyphthalimide . These interactions highlight the compound’s importance in synthetic organic chemistry and its potential utility in biochemical pathways.
Cellular Effects
4-Hydroxyphthalic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been noted to cause skin and eye irritation, indicating its potential impact on cellular integrity and signaling
Molecular Mechanism
At the molecular level, 4-Hydroxyphthalic acid exerts its effects through specific binding interactions with biomolecules. It acts as a precursor in the synthesis of other compounds, indicating its role in enzyme-mediated reactions . The hydroxyl group at the fourth position allows it to participate in hydrogen bonding and other interactions, which can influence enzyme activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyphthalic acid can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that it maintains its activity in synthetic reactions, although its stability may vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of 4-Hydroxyphthalic acid in animal models vary with dosage. At lower doses, it may not exhibit significant toxicity, but higher doses can lead to adverse effects such as skin and eye irritation . Studies on its threshold effects and toxicity are ongoing, with the aim of determining safe dosage levels for potential therapeutic applications.
Metabolic Pathways
4-Hydroxyphthalic acid is involved in several metabolic pathways. It can be synthesized through the enzymatic Kolbe–Schmitt reaction, which carboxylates phenolic substrates to generate hydroxybenzoic acids . This pathway highlights the compound’s role in the biosynthesis of other important biochemical intermediates.
Transport and Distribution
Within cells and tissues, 4-Hydroxyphthalic acid is transported and distributed through specific transporters and binding proteins. Its solubility and interaction with cellular components influence its localization and accumulation . Understanding these transport mechanisms is crucial for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
4-Hydroxyphthalic acid’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within the cell, making it a valuable tool for studying cellular processes.
Propriétés
IUPAC Name |
4-hydroxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRVRCAFWBBXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060585 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610-35-5 | |
| Record name | 4-Hydroxyphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)


![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)

![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)





